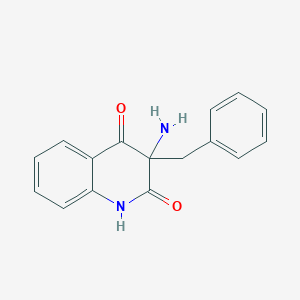
2,4(1H,3H)-Quinolinedione, 3-amino-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinolinedione, 3-amino-3-(phenylmethyl)- is a heterocyclic compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a quinoline core with two carbonyl groups at positions 2 and 4, an amino group at position 3, and a phenylmethyl group attached to the amino group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-amino-3-(phenylmethyl)- typically involves the reaction of 3-chloroquinoline-2,4-diones with ammonia or primary amines . This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as acetic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired quinolinedione derivative.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. For example, the use of microwave irradiation in the presence of suitable catalysts has been shown to produce high yields of quinolinedione derivatives in a relatively short time .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3-amino-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones with different substituents.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding dihydroquinoline derivatives.
Substitution: The amino group at position 3 can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions include substituted quinolinediones, dihydroquinoline derivatives, and various amino-substituted quinoline compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-amino-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the disruption of cellular processes. Molecular docking studies have shown that the compound can form stable complexes with DNA, which may contribute to its biological activities . Additionally, the compound’s ability to generate reactive oxygen species may play a role in its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinoline-2,4-diones: These compounds share a similar quinoline core with amino and carbonyl groups at positions 3 and 4, respectively.
3-Amino-6-fluoroquinoline-2,4-diones: These derivatives have a fluorine atom at position 6, which can enhance their biological activities.
3-Amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione: This compound has a fluorophenyl group at position 3, which can improve its efficacy against oxidative stress-related diseases.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-amino-3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group at the amino position enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
146765-17-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-amino-3-benzyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c17-16(10-11-6-2-1-3-7-11)14(19)12-8-4-5-9-13(12)18-15(16)20/h1-9H,10,17H2,(H,18,20) |
InChI Key |
MEMXBAZIVOPOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















